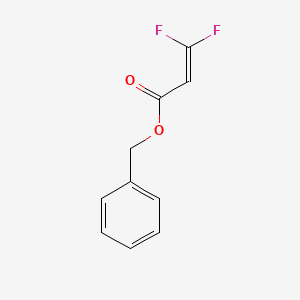

3,3-Difluoroacrylic acid benzyl ester

Description

3,3-Difluoroacrylic acid benzyl ester is a fluorinated acrylic acid derivative featuring a benzyl ester group. The presence of two fluorine atoms at the 3,3-positions on the acrylic acid backbone introduces significant electronegativity and steric effects, influencing its chemical reactivity, solubility, and stability. This compound is structurally related to other benzyl esters and fluorinated acrylic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

benzyl 3,3-difluoroprop-2-enoate |

InChI |

InChI=1S/C10H8F2O2/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

DZPFKJWTIJDKGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoroacrylic acid benzyl ester can be synthesized through the esterification of 3,3-difluoroacrylic acid with benzyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the ester in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroacrylic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce 3,3-difluoroacrylic acid and benzyl alcohol. This reaction can be catalyzed by either an acid or a base.

Reduction: The ester can be reduced to form the corresponding alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3,3-Difluoroacrylic acid and benzyl alcohol.

Reduction: 3,3-Difluoro-1-propanol and benzyl alcohol.

Substitution: 3,3-Difluoroacrylamide and benzyl alcohol.

Scientific Research Applications

3,3-Difluoroacrylic acid benzyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and activity.

Medicine: Fluorinated compounds are often explored for their potential in drug development. This compound may be investigated for its pharmacological properties and potential therapeutic applications.

Industry: The ester can be used in the production of specialty chemicals and materials, including polymers and coatings, where the presence of fluorine atoms can impart desirable properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-difluoroacrylic acid benzyl ester in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which can then undergo various transformations depending on the reaction conditions and reagents used. The presence of fluorine atoms can influence the reactivity and stability of the intermediate, affecting the overall reaction pathway.

Comparison with Similar Compounds

Fluorinated Acrylic Acid Esters

- 3-(2,4-Difluorophenyl)acrylic Acid Ethyl Ester (CAS 134672-68-7) Structure: Ethyl ester with a 2,4-difluorophenyl substituent. The fluorine atoms enhance electron-withdrawing effects, stabilizing the carbonyl group and influencing polymerization behavior . Applications: Used as a monomer in fluoropolymer synthesis due to its reactivity in radical polymerization.

3-(3-Trifluoromethylphenyl)acrylic Acid Ethyl Ester (CAS 113048-68-3)

- Structure : Ethyl ester with a trifluoromethyl group on the phenyl ring.

- Key Differences : The trifluoromethyl group is more electron-withdrawing than difluoro substituents, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic acyl substitutions but may reduce hydrolytic stability in basic conditions .

Benzyl Esters of Hydroxycinnamic Acids

- Caffeic Acid Benzyl Ester (CAS 107843-77-6) Structure: Benzyl ester of 3,4-dihydroxycinnamic acid. Key Differences: The dihydroxy groups on the phenyl ring enable hydrogen bonding, increasing water solubility compared to fluorinated analogs. However, this reduces lipophilicity and metabolic stability. The phenolic hydroxyl groups also make the compound prone to oxidation . Applications: Studied for antioxidant and anti-inflammatory properties, contrasting with fluorinated esters’ focus on stability and pharmacokinetics.

Fluorinated Benzyl Carbamates

- Benzyl (3,3-Difluoro-2-hydroxypropyl)carbamate (CAS 1429913-43-8)

Physicochemical Properties and Stability

Hydrolytic Stability

- pH Sensitivity: Benzyl esters are generally stable under acidic conditions but hydrolyze in alkaline environments. For 3,3-difluoroacrylic acid benzyl ester, electron-withdrawing fluorine atoms may accelerate hydrolysis compared to non-fluorinated benzyl esters (e.g., acetic acid phenylmethyl ester, boiling point 407K ).

Comparative Data :

Compound Hydrolysis Rate (pH 7.4) Stability in Acid (pH 4) This compound High (predicted) Stable Caffeic acid benzyl ester Moderate Moderate 3-(2,4-Difluorophenyl)acrylic acid ethyl ester Very high Less stable

Thermal Properties

- Boiling Points: Fluorinated benzyl esters exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and dipole interactions. For example, benzyl (3,3-difluoro-2-hydroxypropyl)carbamate has a predicted boiling point of 406.1°C , while acetic acid phenylmethyl ester boils at 407K (134°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.